4-Fluorophenyl methyl sulfone
Overview
Description
4-Fluorophenyl methyl sulfone, also known as this compound, is a useful research compound. Its molecular formula is C7H7FO2S and its molecular weight is 174.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Luminescence : A study by Zhang et al. (2016) explored the blue luminescence in di[4-(4-diphenylaminophenyl)phenyl]sulfone (DAPSF), revealing that the sulfur functional group plays a major role in this phenomenon. This has implications for light-emitting materials in electronics and photonics (Zhang et al., 2016).
Pharmaceutical Quality Control : Katta et al. (2017) developed a highly sensitive method to quantify a genotoxic impurity related to 4-Fluorophenyl in Escitalopram oxalate, highlighting its application in the pharmaceutical industry for ensuring drug purity and safety (Katta et al., 2017).
Medical Research : Tucker and Chesterson (1988) studied a nonsteroidal antiandrogen compound related to 4-Fluorophenyl methyl sulfone for potential therapeutic applications in medical fields (Tucker & Chesterson, 1988).
Polymer Science : Research by Paventi et al. (1996) on polymers derived from this compound suggested their potential use in electronics and automotive industries due to their unique structures and thermal stability (Paventi et al., 1996).
Agriculture : Shi et al. (2015) found that sulfone derivatives containing 4-Fluorophenyl structures have significant antibacterial activity against rice bacterial leaf blight, indicating its potential application in agriculture for disease control (Shi et al., 2015).
Fuel Cell Technology : Wang et al. (2012) reported that poly(ether sulfone) membranes derived from this compound show high proton transport properties, which are crucial for the development of fuel cell technologies (Wang et al., 2012).
Mechanism of Action
Target of Action
4-Fluorophenyl methyl sulfone is primarily used as a laboratory chemical and in the synthesis of substances . It has been investigated as an inhibitor of matrix metalloproteinases (MMPs) . MMPs are enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix, which is important in disease processes such as cancer metastasis and arthritis .
Mode of Action
The compound interacts with MMPs, inhibiting their activity .
Biochemical Pathways
The inhibition of MMPs by this compound affects the biochemical pathways involved in tissue remodeling and degradation of the extracellular matrix . This can have downstream effects on disease processes where these pathways play a significant role, such as cancer metastasis and arthritis .
Result of Action
The primary result of the action of this compound is the inhibition of MMPs . This can potentially slow down or halt the progression of diseases such as cancer and arthritis, where MMPs play a significant role .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment could potentially affect the compound’s effectiveness as an MMP inhibitor. No special environmental precautions are required for handling this compound .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
1-fluoro-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJHZJGAGIWXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196531 | |
Record name | 1-Fluoro-4-(methylsulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-15-2 | |
Record name | 4-Fluorophenyl methyl sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorophenyl methyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 455-15-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Fluoro-4-(methylsulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-4-(methylsulphonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluorophenyl methyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2TY4MZF4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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